molecular formula C24H51ClNO5P B1206343 O-alkylglycerolipid CAS No. 83310-03-6

O-alkylglycerolipid

Cat. No.: B1206343
CAS No.: 83310-03-6
M. Wt: 500.1 g/mol
InChI Key: QWOGUZHVBMCFPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-alkylglycerolipid is a complex organic compound with a molecular formula of C24H51ClNO5P. This compound is known for its unique structure, which includes a chloro group, a hexadecoxy group, and a trimethylazaniumyl group attached to a phosphate backbone. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-alkylglycerolipid typically involves multiple steps. One common method includes the reaction of 2-chloro-3-hexadecoxypropyl chloride with 2-(trimethylazaniumyl)ethyl phosphate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pressure, and pH. Purification steps may include recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

O-alkylglycerolipid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chloro group can be replaced by other nucleophiles like hydroxide or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding alcohols or carboxylic acids.

    Reduction: Formation of alkanes or amines.

    Substitution: Formation of substituted phosphates or amines.

Scientific Research Applications

O-alkylglycerolipid is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: In studies involving cell membrane interactions and signaling pathways.

    Industry: Used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-alkylglycerolipid involves its interaction with cellular membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and ion transport. The molecular targets include membrane proteins and phospholipids, which are crucial for maintaining cellular homeostasis.

Comparison with Similar Compounds

Similar Compounds

    Hexadecylphosphocholine: Similar structure but lacks the chloro group.

    Miltefosine: An alkylphosphocholine with similar biological activity.

    Edelfosine: Another alkylphosphocholine used in cancer research.

Uniqueness

O-alkylglycerolipid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the hexadecoxy group provides hydrophobic characteristics that influence its interaction with lipid membranes.

Properties

CAS No.

83310-03-6

Molecular Formula

C24H51ClNO5P

Molecular Weight

500.1 g/mol

IUPAC Name

(2-chloro-3-hexadecoxypropyl) 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C24H51ClNO5P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-29-22-24(25)23-31-32(27,28)30-21-19-26(2,3)4/h24H,5-23H2,1-4H3

InChI Key

QWOGUZHVBMCFPK-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)Cl

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)Cl

131024-84-5

Synonyms

1-O-oleoyl-2-chloro-2-deoxy-3-phosphatidylcholine
1-O-oleoyl-2-chloro-2-deoxy-rac-glycero-3-phosphocholine
OCDPC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.